molecular formula C10H18N2O2 B1478885 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2098001-04-6

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one

Cat. No.: B1478885
CAS No.: 2098001-04-6
M. Wt: 198.26 g/mol
InChI Key: KUGRCQNFXDTJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of 198.26 g/mol. The compound features an octahydro-cyclopenta[e][1,4]oxazepine moiety, which is integral to its biological activity. This structure enhances metabolic stability and therapeutic efficacy by providing a unique scaffold for interaction with biological targets.

Antagonist for Protease Activated Receptor 1 (PAR1)

Recent studies have identified this compound as a potential antagonist for the Protease Activated Receptor 1 (PAR1). PAR1 plays a crucial role in platelet activation and thrombus formation, making this compound a candidate for antiplatelet therapy. Inhibition of PAR1 could lead to applications in treating cardiovascular diseases by reducing excessive platelet aggregation and promoting vascular health.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization
  • Sonogashira coupling
  • 1,5-enyne cyclization

These methods are designed to produce derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic activity of related compounds against various cancer cell lines. For instance, compounds derived from this compound were tested against breast cancer cell lines MDA-MB-231 and SUIT-2 using MTT assays. These studies revealed that certain derivatives exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .

The mechanism of action for the cytotoxic effects observed in these studies often involves the induction of apoptosis. Morphological assessments confirmed apoptosis in the most potent compounds through Hoechst 33,258 staining techniques. This highlights the relevance of these compounds as promising anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructureKey Features
3-aminoquinolineC9H8N2Antimicrobial activity; used in cancer therapy.
Octahydroquinoline derivativesC9H15NSimilar ring structure; potential neuroprotective effects.

The unique cyclopentane framework combined with an amino group and carbonyl functionality differentiates this compound from others in its class and enhances its therapeutic potential targeting PAR1.

Properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRCQNFXDTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.